3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
CAS No.: 1351659-07-8
Cat. No.: VC2964758
Molecular Formula: C12H15BrN2OS
Molecular Weight: 315.23 g/mol
* For research use only. Not for human or veterinary use.
![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide - 1351659-07-8](/images/structure/VC2964758.png)
Specification
CAS No. | 1351659-07-8 |
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Molecular Formula | C12H15BrN2OS |
Molecular Weight | 315.23 g/mol |
IUPAC Name | 6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide |
Standard InChI | InChI=1S/C12H14N2OS.BrH/c1-3-7-14-10-6-5-9(15-4-2)8-11(10)16-12(14)13;/h3,5-6,8,13H,1,4,7H2,2H3;1H |
Standard InChI Key | GHUPHCDJUXSIRE-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br |
Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br |
Introduction
Chemical Identity and Classification
3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide, registered under CAS number 1351659-07-8, is a benzothiazole derivative containing sulfur and nitrogen atoms in its heterocyclic structure . This compound belongs to the broader family of benzothiazoles, which are known for their diverse pharmacological activities and applications in material science. The molecular formula is C12H15BrN2OS with a molecular weight of 315.23 g/mol .
The IUPAC nomenclature identifies this compound as 3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-imine hydrobromide, with its unique chemical structure characterized by an allyl group and an ethoxy substituent on the benzothiazole core . The compound's InChI code is 1S/C12H14N2OS.BrH/c1-3-7-14-10-6-5-9(15-4-2)8-11(10)16-12(14)13;/h3,5-6,8,13H,1,4,7H2,2H3;1H, with the corresponding InChI key being GHUPHCDJUXSIRE-UHFFFAOYSA-N .
Chemical Identifiers
The compound can be identified through various chemical identifiers as summarized in the following table:
Identifier Type | Detail |
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Common Name | 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide |
CAS Number | 1351659-07-8 |
Molecular Formula | C12H15BrN2OS |
Molecular Weight | 315.23 g/mol |
IUPAC Name | 3-allyl-6-ethoxy-1,3-benzothiazol-2(3H)-imine hydrobromide |
InChI Key | GHUPHCDJUXSIRE-UHFFFAOYSA-N |
Structural Characteristics
The structural foundation of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is built upon a benzothiazole scaffold, which consists of a benzene ring fused with a thiazole ring . This heterocyclic core is functionalized with three key substituents that define its chemical properties and potential biological activities.
Key Functional Groups
The compound contains several important functional groups that contribute to its chemical reactivity and biological properties:
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Benzothiazole Core: A bicyclic ring system containing both sulfur and nitrogen atoms that serves as the structural backbone.
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Allyl Group: An unsaturated hydrocarbon chain (CH2=CH-CH2-) attached to the nitrogen at position 3, which provides sites for potential chemical modifications.
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Ethoxy Group: An ethyl ether group (CH3CH2O-) at position 6 of the benzene ring, contributing to the compound's polarity and potential hydrogen-bonding capabilities.
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Imine Group: A C=N functional group that can participate in various chemical reactions and biological interactions.
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Hydrobromide Salt: The compound exists as a salt with hydrobromic acid, which affects its solubility, stability, and bioavailability .
The presence of these functional groups creates a molecule with multiple reactive sites and the potential for diverse chemical transformations, making it valuable for both synthetic chemistry and biological applications.
Physical and Chemical Properties
3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide presents as a solid at room temperature . While comprehensive data on its physical properties is limited in the available research literature, its structural features provide insights into its expected properties.
Solubility and Stability
Based on its chemical structure, this compound likely displays the following properties:
Chemical Reactivity
The reactivity of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is primarily determined by its functional groups:
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The allyl group can participate in addition reactions, particularly across its carbon-carbon double bond.
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The imine functionality (C=N) can undergo hydrolysis, reduction, or nucleophilic addition reactions.
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The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
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The ethoxy group can be cleaved under strong acidic conditions.
These reactive sites make the compound versatile for chemical modifications and derivatization in synthetic chemistry applications.
Synthesis Methods
The synthesis of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide typically follows a multi-step procedure that involves forming the benzothiazole scaffold and subsequently introducing the specific functional groups.
Research Applications
3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide has several potential applications in research and development across various scientific disciplines.
Medicinal Chemistry
The compound belongs to the benzothiazole family, which has demonstrated a wide range of biological activities. Similar benzothiazole derivatives have shown potential in:
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Anticancer research: Certain benzothiazole derivatives have exhibited cytotoxic effects against various cancer cell lines through multiple mechanisms, including tubulin binding and apoptosis induction.
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Antimicrobial studies: Benzothiazoles have demonstrated activity against bacterial and fungal pathogens, offering potential scaffolds for developing new antimicrobial agents.
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Neuropharmacology: Some benzothiazole derivatives have shown promise in neurodegenerative disease research, particularly for conditions like Alzheimer's disease.
Chemical Research
In addition to biological applications, 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide serves various purposes in chemical research:
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Synthetic intermediates: The compound can function as a building block for creating more complex molecules.
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Structure-activity relationship studies: Modifications to the compound allow researchers to explore how structural changes affect biological activity.
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Material science: Benzothiazole derivatives have applications in developing materials with unique electronic or optical properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide, it is valuable to compare it with structurally related compounds.
Structural Analogs
The table below compares 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide with related compounds that differ in specific functional groups:
Compound | CAS Number | Molecular Formula | Key Structural Difference |
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3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide | 1351659-07-8 | C12H15BrN2OS | Reference compound |
3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide | 1949836-65-0 | C11H13BrN2OS | Methoxy group instead of ethoxy |
3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide | 175920-97-5 | C10H11BrN2S | No substituent at position 6 |
These structural variations can lead to differences in physicochemical properties, including solubility, lipophilicity, and bioavailability, which may significantly impact their biological activities and practical applications .
Structure-Activity Relationships
The substitution pattern on the benzothiazole core can significantly influence the compound's biological activity:
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The 6-position substituent (ethoxy in our target compound) affects lipophilicity and membrane permeability.
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The allyl group at the 3-position provides a site for metabolic transformation and potential further derivatization.
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The hydrobromide salt formation influences solubility and absorption characteristics.
These structure-activity relationships help guide the design and development of novel benzothiazole derivatives with optimized properties for specific applications.
Current Research Directions
While specific research on 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide is limited in the available literature, ongoing investigations into benzothiazole derivatives provide insights into potential future directions for this compound.
Emerging Applications
Current research trends for benzothiazole derivatives include:
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Development of targeted anticancer agents with reduced toxicity profiles.
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Exploration of novel antimicrobial compounds to address antibiotic resistance.
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Investigation of neuroprotective agents for neurodegenerative disorders.
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Creation of chemical probes for studying biological systems and disease mechanisms.
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Design of functional materials with applications in electronics and photonics.
These research directions highlight the versatility and potential of benzothiazole derivatives like 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide in addressing various scientific and medical challenges.
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